3-Chloro-4-fluorobenzylamine

Description

The exact mass of the compound 3-Chloro-4-fluorobenzylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Chloro-4-fluorobenzylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-4-fluorobenzylamine including the price, delivery time, and more detailed information at info@benchchem.com.

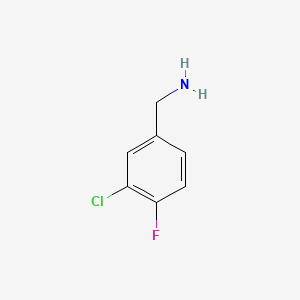

Structure

3D Structure

Properties

IUPAC Name |

(3-chloro-4-fluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFN/c8-6-3-5(4-10)1-2-7(6)9/h1-3H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQAUXDMGRBWDIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60222549 | |

| Record name | 3-Chloro-4-fluorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60222549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72235-56-4 | |

| Record name | 3-Chloro-4-fluorobenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072235564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-4-fluorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60222549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-4-fluorobenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-4-fluorobenzylamine: Properties, Synthesis, and Applications in Modern Drug Discovery

This guide provides an in-depth technical overview of 3-Chloro-4-fluorobenzylamine, a critical building block in medicinal chemistry and materials science. We will move beyond a simple recitation of facts to explore the causality behind its reactivity, the rationale for its synthetic routes, and its strategic application in the development of bioactive compounds. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile intermediate.

Introduction: The Strategic Importance of Halogenated Scaffolds

3-Chloro-4-fluorobenzylamine (CAS No. 72235-56-4) is a substituted benzylamine that has garnered significant interest as a key starting material and intermediate in organic synthesis.[1][2] Its utility stems from the unique combination of a reactive primary amine function and a di-halogenated phenyl ring. The strategic placement of chlorine and fluorine atoms imparts specific electronic properties that profoundly influence the molecule's reactivity and the physicochemical characteristics of its derivatives.

The incorporation of fluorine, in particular, is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate pKa, and improve binding affinity by forming favorable protein-ligand interactions.[3] The presence of the chloro group further modifies the electronic landscape and provides an additional vector for synthetic diversification. Consequently, 3-Chloro-4-fluorobenzylamine serves as a valuable scaffold for generating libraries of compounds in drug discovery programs, particularly those targeting neurological disorders and oncology.[1][4][5]

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a compound's physical and spectral properties is fundamental for its effective use in synthesis and for the unambiguous characterization of its derivatives.

Physical and Chemical Properties

The key physicochemical properties of 3-Chloro-4-fluorobenzylamine are summarized in the table below. These data are critical for reaction setup, solvent selection, and purification procedures.

| Property | Value | Reference(s) |

| CAS Number | 72235-56-4 | [1][2][6] |

| Molecular Formula | C₇H₇ClFN | [2][6] |

| Molecular Weight | 159.59 g/mol | [1][2][6] |

| Appearance | Colorless to light orange/yellow clear liquid | [1] |

| Boiling Point | 105 °C at 15 mmHg | [1] |

| Density | ~1.27 g/cm³ | [1] |

| Refractive Index (n20/D) | ~1.54 | [1] |

| Purity | Typically ≥95-98% (GC) | [1][7] |

Spectroscopic Data Interpretation

While raw spectra are lot-specific, the expected spectroscopic signatures are crucial for structural confirmation.

-

¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the aminomethyl group (a singlet, typically around 3.8-4.0 ppm) and distinct multiplets in the aromatic region (typically 7.0-7.5 ppm) corresponding to the three protons on the substituted phenyl ring. The coupling patterns would be influenced by both the chlorine and fluorine substituents.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the benzylic carbon (-CH₂) and six distinct signals for the aromatic carbons, with their chemical shifts and C-F coupling constants providing definitive evidence of the substitution pattern.[6]

-

Mass Spectrometry (MS): The mass spectrum will display a molecular ion peak (M+) corresponding to the molecular weight (159.59 Da). A characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic N-H stretching bands for the primary amine (around 3300-3400 cm⁻¹), C-H stretching for the aromatic ring, and strong absorptions corresponding to C-Cl and C-F bond vibrations.[6]

Synthesis and Chemical Reactivity

The utility of 3-Chloro-4-fluorobenzylamine is defined by its synthesis and subsequent reactivity.

Synthetic Pathways

The most common and industrially scalable methods for preparing 3-Chloro-4-fluorobenzylamine involve the reduction of a suitable precursor, such as a nitrile or an oxime, or the reductive amination of the corresponding aldehyde.

A prevalent laboratory and industrial approach is the catalytic hydrogenation of 3-chloro-4-fluorobenzonitrile.

This versatile reactivity allows for the straightforward synthesis of amides, sulfonamides, ureas, and other derivatives, forming the basis for combinatorial library synthesis in drug discovery.

Applications in Drug Discovery and Development

3-Chloro-4-fluorobenzylamine is not just a chemical curiosity; it is a purpose-built tool for medicinal chemists. The halogen substituents are not merely passive additions; they are functional modulators of biological activity.

-

Metabolic Blocking: The C-F bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Placing a fluorine atom at a potential site of metabolism can block this pathway, thereby increasing the half-life and bioavailability of a drug candidate. [3]* Lipophilicity and Permeability: Both chlorine and fluorine increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. This is a critical parameter for drugs targeting the central nervous system.

-

Conformational Control and Binding: The steric bulk and electronic nature of the halogens can influence the preferred conformation of the molecule, potentially locking it into a bioactive shape that fits more snugly into a target protein's binding pocket.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. 3-Chloro-4-fluorobenzylamine is a corrosive compound and must be handled with appropriate care.

GHS Hazard Classification

-

Hazard Statements: H314 - Causes severe skin burns and eye damage. [6]* Signal Word: Danger [6]* Pictograms: Corrosive (GHS05)

Safe Handling Protocol

This protocol is a self-validating system for minimizing exposure and ensuring user safety.

-

Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to prevent inhalation of vapors. An eyewash station and safety shower must be immediately accessible. [8][9]2. Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and a face shield. [8] * Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for tears or pinholes before each use.

-

Body Protection: Wear a flame-retardant laboratory coat, long pants, and closed-toe shoes. [8]3. Handling: Avoid direct contact with skin and eyes. Do not breathe vapors. [8][9]Use compatible, properly labeled containers for transfers.

-

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. Keep the container tightly sealed. [9]5. Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not pour down the drain.

Detailed Experimental Protocol: Synthesis of N-(3-Chloro-4-fluorobenzyl)acetamide

This protocol details a representative acylation reaction to illustrate the use of 3-Chloro-4-fluorobenzylamine as a building block.

Objective: To synthesize and characterize N-(3-Chloro-4-fluorobenzyl)acetamide via the acylation of the parent amine with acetic anhydride.

Materials:

-

3-Chloro-4-fluorobenzylamine (1.0 eq)

-

Acetic Anhydride (1.1 eq)

-

Triethylamine (1.2 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-Chloro-4-fluorobenzylamine (e.g., 1.59 g, 10 mmol). Dissolve the amine in dichloromethane (50 mL).

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (e.g., 1.67 mL, 12 mmol) to the solution. Triethylamine acts as a base to neutralize the acetic acid byproduct formed during the reaction, driving the equilibrium towards the product.

-

Acylation: While maintaining the temperature at 0 °C, add acetic anhydride (e.g., 1.04 mL, 11 mmol) dropwise to the stirred solution over 5 minutes. A mild exotherm may be observed.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting amine.

-

Workup:

-

Quench the reaction by slowly adding saturated aqueous NaHCO₃ (30 mL) to neutralize any remaining acid.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL). The brine wash helps to remove residual water from the organic phase.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude N-(3-Chloro-4-fluorobenzyl)acetamide can be purified by recrystallization or column chromatography on silica gel if necessary to yield a white to off-white solid.

Characterization: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and MS analysis.

References

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 3-Chloro-4-fluorobenzylamine | C7H7ClFN | CID 144539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. aobchem.com [aobchem.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

A Senior Application Scientist's Technical Guide to 3-Chloro-4-fluorobenzylamine (CAS 72235-56-4): Synthesis, Applications, and Protocols

Introduction: In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic selection of molecular building blocks is paramount. These foundational scaffolds dictate the physicochemical properties, metabolic stability, and ultimately, the therapeutic efficacy of novel drug candidates. Among these crucial intermediates is 3-Chloro-4-fluorobenzylamine (CAS: 72235-56-4), a halogenated aromatic amine whose unique electronic signature makes it an invaluable synthon. The presence of both chloro and fluoro substituents on the benzyl ring provides a delicate balance of lipophilicity and metabolic resistance, while the primary amine handle offers a versatile point for synthetic elaboration.[1][2] This guide provides an in-depth analysis of 3-Chloro-4-fluorobenzylamine, from its core properties and synthesis to its critical role in the development of targeted therapeutics, designed for the discerning researcher and drug development professional.

Core Chemical and Physical Properties

A comprehensive understanding of a reagent's physical properties is fundamental for its effective use in synthesis, ensuring proper handling, reaction setup, and purification. 3-Chloro-4-fluorobenzylamine is a colorless to light orange or yellow clear liquid under standard conditions.[1][3] Its key identifiers and physicochemical data are summarized below.

Chemical Structure

The molecular architecture, featuring ortho-chloro and para-fluoro substitutions relative to the benzylamine moiety, is central to its utility.

Caption: Molecular Structure of 3-Chloro-4-fluorobenzylamine.

Physicochemical Data Summary

| Property | Value | Reference |

| CAS Number | 72235-56-4 | [4] |

| Molecular Formula | C₇H₇ClFN | [4][5] |

| Molecular Weight | 159.59 g/mol | [1][4] |

| IUPAC Name | (3-chloro-4-fluorophenyl)methanamine | [4] |

| Appearance | Colorless to light orange to yellow clear liquid | [1][3] |

| Boiling Point | 105 °C at 15 mmHg | [1] |

| Density | 1.27 g/cm³ | [1] |

| Refractive Index | n20/D 1.54 | [1] |

| Purity | ≥98% (GC) | [1] |

Synthesis Protocol: Reductive Amination

The most direct and widely adopted method for preparing 3-Chloro-4-fluorobenzylamine is the reductive amination of its corresponding aldehyde, 3-Chloro-4-fluorobenzaldehyde.[6][7] This one-pot reaction is favored for its efficiency and operational simplicity.[7][8]

Synthetic Workflow

The process involves the in-situ formation of an imine intermediate from the aldehyde and an ammonia source, which is then immediately reduced to the target amine.

Caption: General workflow for the synthesis via reductive amination.

Detailed Experimental Protocol

This protocol is a representative procedure. Researchers should optimize conditions based on their specific laboratory setup and scale.

Materials:

-

3-Chloro-4-fluorobenzaldehyde (1.0 eq)

-

Ammonium Acetate (3-5 eq)

-

Methanol (Anhydrous)

-

Sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq)

-

Glacial Acetic Acid (catalytic amount)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-Chloro-4-fluorobenzaldehyde and ammonium acetate.

-

Dissolution: Add anhydrous methanol to dissolve the solids.

-

Imine Formation: Add a few drops of glacial acetic acid to catalyze the formation of the imine intermediate. Stir the mixture at room temperature for 1-2 hours. The reaction is typically monitored by TLC or LC-MS to confirm the consumption of the aldehyde.

-

Reduction: Carefully add sodium cyanoborohydride portion-wise to the stirring mixture. Causality Note: NaBH₃CN is the reductant of choice here because it is mild enough to selectively reduce the protonated imine (iminium ion) in the presence of the unreacted aldehyde, maximizing yield and minimizing side products like the corresponding alcohol.[8][9] Its stability in weakly acidic conditions is also a key advantage.[8]

-

Reaction Completion: Allow the reaction to stir at room temperature overnight.

-

Workup - Quenching: Carefully quench the reaction by the slow addition of water or a saturated solution of sodium bicarbonate to neutralize the acid and decompose any remaining reducing agent.

-

Workup - Extraction: Evaporate the methanol under reduced pressure. Partition the remaining aqueous residue between ethyl acetate and water. Extract the aqueous layer two more times with ethyl acetate.

-

Workup - Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude 3-Chloro-4-fluorobenzylamine. The product can be further purified by distillation under reduced pressure if necessary.

Application as a Pharmaceutical Building Block

The unique substitution pattern of 3-Chloro-4-fluorobenzylamine makes it a valuable building block for complex bioactive molecules.[1][2][10] The fluorine atom can enhance metabolic stability and binding affinity, while the chlorine atom provides steric and electronic influence.[11][12]

Keystone in the Synthesis of Lapatinib

The most prominent application of this benzylamine is as a critical intermediate in the synthesis of Lapatinib (Tykerb®), a dual tyrosine kinase inhibitor used in the treatment of HER2-positive breast cancer.[6][13][14] Lapatinib functions by inhibiting the EGFR (HER1) and HER2/neu (ErbB2) pathways, which are critical for cell growth and proliferation.[14]

In the synthesis of Lapatinib, 3-Chloro-4-fluorobenzylamine is not used directly. Instead, its precursor, 3-chloro-4-(3-fluorobenzyloxy)aniline , is the key fragment that couples with the quinazoline core of the drug.[15] However, the fundamental 3-chloro-4-fluoro phenyl motif, often introduced early in the synthesis, is essential for the drug's final activity. The logic of using related building blocks like 3-chloro-4-fluoroaniline or 3-chloro-4-fluorobenzaldehyde is central to constructing the necessary aniline fragment for Lapatinib.[14][15][16]

Caption: Role of the 3-chloro-4-fluoroanilino moiety in Lapatinib synthesis.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and safety precautions are essential. 3-Chloro-4-fluorobenzylamine is classified as a corrosive substance that can cause severe skin burns and eye damage.[3][4]

GHS Hazard Information

-

Pictogram:

-

GHS05 (Corrosion)

-

-

Signal Word: Danger[4]

-

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.[3]

-

Recommended Handling and Storage

| Precautionary Area | Guideline | Reference |

| Handling | Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing mist, vapors, or spray. Use only in a well-ventilated area. | [17] |

| First Aid (Skin) | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower. | [3] |

| First Aid (Eyes) | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. | [3][17] |

| First Aid (Inhalation) | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [3] |

| Storage | Store locked up. Keep container tightly closed in a dry, cool, and well-ventilated place. | [17] |

| Disposal | Dispose of contents/container to an approved waste disposal plant. | [3] |

Spectroscopic Characterization

Confirmation of the structure and purity of 3-Chloro-4-fluorobenzylamine is typically achieved through standard spectroscopic methods. While raw spectra are beyond the scope of this document, the expected features are well-documented.

-

¹H NMR: The spectrum will show characteristic signals for the aromatic protons (in the approximate range of 7.0-7.5 ppm), a singlet for the benzylic methylene protons (-CH₂-), and a broad singlet for the amine protons (-NH₂).

-

¹³C NMR: The spectrum will display distinct signals for the seven carbon atoms, with chemical shifts influenced by the attached halogen and amino-methyl groups.[4]

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic peaks for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C-Cl and C-F bond vibrations.[4]

Conclusion

3-Chloro-4-fluorobenzylamine is more than a simple chemical intermediate; it is an enabling tool for the modern medicinal chemist. Its well-defined synthesis, versatile reactivity, and the advantageous properties conferred by its halogenated structure have solidified its role in the development of sophisticated therapeutics like Lapatinib. This guide has provided the core technical knowledge—from synthesis protocols to safety and application context—required for its effective and strategic use in research and drug discovery endeavors.

References

- An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb). Green Chemistry (RSC Publishing).

- Assessing a sustainable manufacturing route to lapatinib. Reaction Chemistry & Engineering (RSC Publishing).

- Process for the preparation of lapatinib. Google Patents.

- Practical synthesis of lapatinib. Journal of China Pharmaceutical University.

- 3-Chloro-4-fluorobenzylamine | C7H7ClFN | CID 144539. PubChem.

- 3-Chloro-4-fluorobenzylamine. Chem-Impex.

- Application Notes and Protocols for the Synthetic Use of 3-Chloro-4-fluoroaniline. Benchchem.

- 3-Chloro-4-fluorobenzylamine 72235-56-4. TCI Deutschland GmbH.

-

Reductive amination. Wikipedia. Available from: [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]

-

Reductive Amination. YouTube. Available from: [Link]

-

Specialty Materials/Specialty Intermediates: Building Blocks of Pharma and Agrochemical Products. AGC Chemicals. Available from: [Link]

-

Applications of Fluorine in Medicinal Chemistry. PubMed. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. agcchem.com [agcchem.com]

- 3. 3-Chloro-4-fluorobenzylamine | 72235-56-4 | TCI Deutschland GmbH [tcichemicals.com]

- 4. 3-Chloro-4-fluorobenzylamine | C7H7ClFN | CID 144539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Assessing a sustainable manufacturing route to lapatinib - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00267A [pubs.rsc.org]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. youtube.com [youtube.com]

- 10. nbinno.com [nbinno.com]

- 11. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb) - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. WO2014170910A1 - Process for the preparation of lapatinib - Google Patents [patents.google.com]

- 16. Practical synthesis of lapatinib [jcpu.cpu.edu.cn]

- 17. fishersci.com [fishersci.com]

3-Chloro-4-fluorobenzylamine molecular weight

An In-Depth Technical Guide to 3-Chloro-4-fluorobenzylamine: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Chloro-4-fluorobenzylamine, a critical building block in modern medicinal and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data recitation to offer field-proven insights into the compound's practical application, from fundamental properties to advanced synthetic and analytical protocols.

Core Molecular Profile and Physicochemical Properties

3-Chloro-4-fluorobenzylamine, identified by CAS Number 72235-56-4, is a substituted benzylamine derivative whose unique halogenation pattern imparts valuable characteristics for synthetic chemistry.[1][2] The presence of both a chloro and a fluoro group on the aromatic ring significantly influences its electronic properties, reactivity, and the metabolic stability of derivative compounds, making it a sought-after intermediate in drug discovery.[3]

The fundamental quantitative data for this compound are summarized below. Understanding these properties is the first step in its safe handling and effective use in experimental design.

| Property | Value | Source(s) |

| Molecular Weight | 159.59 g/mol | [1][4][5] |

| Molecular Formula | C₇H₇ClFN | [1][4] |

| CAS Number | 72235-56-4 | [1][4][6] |

| Appearance | Colorless to light orange/yellow clear liquid | [2][7] |

| Boiling Point | 105 °C / 15 mmHg | [2] |

| Density | ~1.27 g/cm³ | [2] |

| Refractive Index | n20/D ~1.54 | [2] |

| Purity | ≥ 98% (GC) is commercially available | [2][7] |

Synthesis Pathway: Reductive Amination Approach

The most prevalent and industrially scalable synthesis of 3-Chloro-4-fluorobenzylamine involves the reduction of a suitable precursor. A common and efficient strategy is the reduction of the corresponding benzonitrile or, more directly, the aldehyde via reductive amination. However, a foundational approach starts from the corresponding nitro compound, 3-chloro-4-fluoronitrobenzene, which is a common industrial precursor.

The rationale for this multi-step pathway is rooted in the availability and cost-effectiveness of the starting materials. The reduction of a nitro group to an amine is a fundamental and well-understood transformation in organic chemistry, offering high yields and predictable outcomes.

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. scbt.com [scbt.com]

- 5. usbio.net [usbio.net]

- 6. 3-Chloro-4-fluorobenzylamine | 72235-56-4 [chemicalbook.com]

- 7. 3-Chloro-4-fluorobenzylamine | 72235-56-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

A Technical Guide to the Structural Elucidation of 3-Chloro-4-fluorobenzylamine

Introduction

3-Chloro-4-fluorobenzylamine is a substituted aromatic amine that serves as a critical building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its precise molecular structure, including the specific arrangement of the chloro, fluoro, and benzylamine groups on the aromatic ring, is fundamental to its reactivity and the biological activity of its derivatives. Unambiguous structural confirmation is a prerequisite for its use in regulated industries, ensuring compound identity, purity, and safety.

This in-depth guide provides a comprehensive, multi-technique approach to the structural elucidation of 3-chloro-4-fluorobenzylamine. We will explore the application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, culminating with the definitive analysis by X-ray crystallography. The narrative emphasizes not just the procedural steps but the scientific rationale behind the integrated use of these techniques, reflecting a workflow proven in industrial research and development.

Part 1: Foundational Analysis - Mass Spectrometry (MS) and Infrared (IR) Spectroscopy

The initial characterization of a newly synthesized or sourced batch of 3-chloro-4-fluorobenzylamine begins with techniques that confirm the molecular weight and the presence of key functional groups.

Mass Spectrometry: Confirming Molecular Formula and Isotopic Signature

Mass spectrometry is the first line of inquiry, providing the molecular weight of the analyte. For 3-chloro-4-fluorobenzylamine (C₇H₇ClFN), the expected monoisotopic mass is approximately 159.0251 Da.[2][3]

A key self-validating feature of this molecule's mass spectrum is the isotopic pattern of the molecular ion peak ([M]⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the spectrum will exhibit two distinct peaks for the molecular ion: one for the molecule containing ³⁵Cl ([M]⁺) and another, approximately one-third the intensity, at two mass units higher for the molecule containing ³⁷Cl ([M+2]⁺). The observation of this 3:1 isotopic pattern is a definitive confirmation of the presence of a single chlorine atom in the structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane).

-

Injection: Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC) inlet.

-

Ionization: Utilize a standard electron ionization energy of 70 eV to generate molecular ions and characteristic fragments.

-

Analysis: Scan a mass range from m/z 50 to 250 to observe the molecular ion and significant fragment ions.

Data Interpretation: Under EI conditions, benzylamines are known to undergo characteristic fragmentation.[4][5][6] The primary fragmentation pathway involves the cleavage of the C-N bond, leading to the formation of a substituted benzyl cation.

| Ion (m/z) | Identity | Significance |

| 159/161 | [C₇H₇ClFN]⁺ | Molecular ion ([M]⁺, [M+2]⁺). Confirms molecular formula and presence of one chlorine atom. |

| 142/144 | [C₇H₅FCl]⁺ | Loss of the amino group (-NH₂). This is a common and often prominent fragment for primary benzylamines. |

| 109 | [C₆H₄F]⁺ | Subsequent loss of chlorine from the [C₇H₅FCl]⁺ fragment. |

This table summarizes the expected major fragments in the EI mass spectrum.

Infrared (IR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is employed to confirm the presence of the key functional groups: the primary amine (-NH₂) and the substituted aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

-

Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis.

Data Interpretation: The IR spectrum provides a characteristic fingerprint of the molecule. For primary amines like benzylamine, two distinct bands are typically observed in the N-H stretching region due to symmetric and asymmetric stretching modes.[7][8]

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-3250 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 3100-3000 | C-H Aromatic Stretch | Aromatic Ring |

| 2950-2850 | C-H Aliphatic Stretch | Methylene (-CH₂-) |

| 1600-1450 | C=C Ring Stretching | Aromatic Ring |

| 1250-1150 | C-F Stretch | Aryl-Fluoride |

| 850-750 | C-Cl Stretch | Aryl-Chloride |

This table outlines the expected IR absorption bands for 3-chloro-4-fluorobenzylamine.

Part 2: Definitive Connectivity - Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS and IR confirm the formula and functional groups, NMR spectroscopy is essential to elucidate the precise connectivity of the atoms and the substitution pattern on the aromatic ring. A comprehensive suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for unambiguous assignment.[9][10][11]

Logical Workflow for NMR Analysis

Caption: Integrated NMR workflow for structure elucidation.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

1D Spectra Acquisition: Acquire ¹H and ¹³C{¹H} spectra. A DEPT-135 experiment should also be run to differentiate between CH, CH₂, and CH₃ carbons.

-

2D Spectra Acquisition: Acquire gCOSY, gHSQC, and gHMBC spectra using standard pulse programs.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. The aromatic region is particularly informative for determining the substitution pattern.

| Proton | Expected δ (ppm) | Multiplicity | Integration | Rationale |

| Aromatic H (H-2) | ~7.4 | d | 1H | Ortho to -Cl, shows coupling to H-6. |

| Aromatic H (H-5) | ~7.2 | dd | 1H | Ortho to -F and H-6, shows H-H and H-F coupling. |

| Aromatic H (H-6) | ~7.1 | ddd | 1H | Ortho to -CH₂NH₂ and H-5, shows H-H and H-F coupling. |

| Benzylic (-CH₂-) | ~3.9 | s | 2H | Singlet due to adjacent quaternary carbon. |

| Amine (-NH₂) | 1.5-2.5 (variable) | br s | 2H | Broad singlet, position is solvent/concentration dependent. |

Predicted ¹H NMR data in CDCl₃. Chemical shifts are estimates and can vary.

¹³C NMR Spectroscopy: Carbon Skeleton Mapping

The ¹³C NMR spectrum, aided by DEPT-135, identifies all unique carbon atoms. The large C-F coupling constants are a key diagnostic feature.

| Carbon | Expected δ (ppm) | DEPT-135 | Rationale |

| C-F (C-4) | ~158 (d, ¹JCF ≈ 245 Hz) | C | Quaternary carbon directly bonded to F, shows large one-bond coupling. |

| C-CH₂NH₂ (C-1) | ~140 | C | Quaternary carbon attached to the electron-withdrawing benzylamine group. |

| C-Cl (C-3) | ~129 | C | Quaternary carbon attached to Cl. |

| CH (C-5) | ~128 (d, ²JCF ≈ 18 Hz) | CH | Aromatic CH with two-bond coupling to F. |

| CH (C-2) | ~126 | CH | Aromatic CH. |

| CH (C-6) | ~116 (d, ²JCF ≈ 21 Hz) | CH | Aromatic CH with two-bond coupling to F. |

| -CH₂- | ~45 | CH₂ | Aliphatic carbon of the benzylamine group. |

Predicted ¹³C NMR data. Chemical shifts and coupling constants (J) are estimates.

2D NMR: Assembling the Puzzle

While 1D NMR provides the pieces, 2D NMR shows how they connect.

-

COSY (Correlation Spectroscopy): Confirms which protons are coupled (i.e., adjacent). A cross-peak between the signals for H-5 and H-6 would be expected.

-

HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton to the carbon it is attached to. This allows for the definitive assignment of the CH carbons (C-2, C-5, C-6) and the methylene carbon (-CH₂-).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall framework. It shows correlations between protons and carbons that are 2 or 3 bonds away.

Caption: Key HMBC correlations confirming the substitution pattern.

Key HMBC Correlations for Validation:

-

The benzylic protons (-CH₂-) will show correlations to C-1, C-2, and C-6, confirming its position.

-

The proton at H-2 will show a correlation to the carbon bearing fluorine (C-4).

-

The proton at H-6 will also show a correlation to the carbon bearing fluorine (C-4).

-

The proton at H-5 will show a correlation to the carbon bearing chlorine (C-3).

These correlations, taken together, provide irrefutable proof of the 3-chloro, 4-fluoro substitution pattern.

Part 3: The Gold Standard - Single Crystal X-ray Crystallography

For absolute, unambiguous proof of structure, particularly for regulatory submissions or patent filings, single-crystal X-ray crystallography is the definitive technique.[12][13] It provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of bond lengths, bond angles, and the absolute configuration of the molecule in the solid state.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: This is often the most challenging step.[14][15] High-purity 3-chloro-4-fluorobenzylamine must be slowly crystallized from a suitable solvent system. Techniques like slow evaporation, solvent diffusion, or cooling of a saturated solution are commonly employed.[16] A good starting point is to dissolve the compound in a minimal amount of a moderately polar solvent (e.g., ethanol) and allow for slow evaporation in a dust-free environment.

-

Crystal Mounting: A suitable single crystal (typically <0.5 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled (typically to 100 K) to minimize thermal vibrations and then rotated in a monochromatic X-ray beam. A detector records the positions and intensities of the diffracted X-rays.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to generate an initial electron density map. This model is then refined against the experimental data to yield the final, precise atomic coordinates.

The final output is a crystallographic information file (CIF) containing the atomic coordinates, bond lengths, angles, and other crystallographic parameters, providing the ultimate validation of the molecular structure.

Conclusion

The structural elucidation of 3-chloro-4-fluorobenzylamine is a systematic process that builds a case from foundational evidence to absolute proof. Mass spectrometry and infrared spectroscopy provide rapid confirmation of the molecular formula and constituent functional groups. A comprehensive suite of 1D and 2D NMR experiments then meticulously maps the atomic connectivity, definitively establishing the 3-chloro, 4-fluoro substitution pattern. Finally, single-crystal X-ray crystallography serves as the ultimate arbiter, providing a precise and unambiguous three-dimensional representation of the molecule. This integrated, multi-technique approach ensures the highest level of scientific integrity and is an essential component of modern chemical research and drug development.

References

-

Dey, A., & Kulkarni, S. (2007). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 18(3), 547-555. Available at: [Link]

-

Stevens Institute of Technology. (n.d.). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Available at: [Link]

-

Bouchoux, G., et al. (2004). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 39(11), 1327-1336. Available at: [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

-

ResearchGate. (n.d.). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations | Request PDF. Available at: [Link]

-

ResearchGate. (n.d.). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines | Request PDF. Available at: [Link]

-

Michigan State University. (n.d.). X-Ray Crystallography Laboratory Department of Chemistry. Available at: [Link]

-

PubChem. (n.d.). 3-Chloro-4-fluorobenzylamine. Available at: [Link]

-

PubChemLite. (n.d.). 3-chloro-4-fluorobenzylamine (C7H7ClFN). Available at: [Link]

-

PubMed Central. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Available at: [Link]

-

Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Available at: [Link]

-

Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

-

ACS Publications. (n.d.). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education. Available at: [Link]

-

University of Aberdeen. (n.d.). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. Available at: [Link]

-

JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Available at: [Link]

-

Creative BioMart. (n.d.). X-ray Crystallography. Available at: [Link]

-

ResearchGate. (n.d.). (A) IR spectra of pure benzylamine (2a, black), pure tetrabutylphosphonium bromide (3b, blue), and a mixture of 2a and 3b (red), recorded at room temperature. (B) enlargement of Figure 1A between 2600 and 4000 cm-1. Available at: [Link]

-

University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Available at: [Link]

-

ResearchGate. (n.d.). FTIR Spectroscopic Analysis of Benzenamine: Functional Group Identification and Structural Insights. Available at: [Link]

-

IUCr Journals. (2024). How to grow crystals for X-ray crystallography. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Chloro-4-fluorobenzylamine | C7H7ClFN | CID 144539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 3-chloro-4-fluorobenzylamine (C7H7ClFN) [pubchemlite.lcsb.uni.lu]

- 4. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchwith.stevens.edu [researchwith.stevens.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. emerypharma.com [emerypharma.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]

- 12. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 13. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 14. How To [chem.rochester.edu]

- 15. journals.iucr.org [journals.iucr.org]

- 16. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

An In-depth Technical Guide to the Physical Properties of 3-Chloro-4-fluorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physical and chemical properties of 3-Chloro-4-fluorobenzylamine, a key intermediate in pharmaceutical and agrochemical synthesis. The unique substitution pattern of chlorine and fluorine on the benzene ring imparts specific characteristics that are critical for its application in the development of novel bioactive molecules. This document is intended to serve as a technical resource, offering not only a compilation of its properties but also practical insights into their determination and relevance in a research and development setting.

Section 1: Core Physicochemical Characteristics

3-Chloro-4-fluorobenzylamine (CAS No. 72235-56-4) is a substituted aromatic amine that presents as a colorless to light orange or yellow clear liquid at room temperature.[1][2] Its fundamental properties are pivotal for designing synthetic routes, understanding its reactivity, and ensuring safe handling. The presence of both a halogen and a benzylic amine group makes it a versatile building block in organic synthesis.

Table 1: Key Physical and Chemical Properties of 3-Chloro-4-fluorobenzylamine

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇ClFN | [2][3][4][5][6][7] |

| Molecular Weight | 159.59 g/mol | [2][3][5][6] |

| Appearance | Colorless to light orange to yellow clear liquid | [1][2] |

| Boiling Point | 105 °C at 15 mmHg | [2] |

| Melting Point | Below room temperature (is a liquid at 20 °C) | |

| Density | 1.27 g/mL | [2] |

| Refractive Index (n20D) | 1.54 | [2] |

| CAS Number | 72235-56-4 | [1][2][3][4][5][6][7][8][9] |

Section 2: Solubility Profile

Theoretical Solubility Assessment:

-

Water: Due to the presence of the amine group capable of hydrogen bonding, some slight solubility in water is expected. However, the hydrophobic nature of the substituted benzene ring will likely limit its miscibility.

-

Methanol & Ethanol: Expected to be miscible due to the polar hydroxyl group of the alcohols interacting with the amine functionality.

-

Acetone: Expected to be miscible. Acetone's polarity is suitable for solvating both the polar and non-polar regions of the molecule.

-

Toluene: Expected to be miscible, as the aromatic ring of toluene will have favorable interactions with the chlorofluorophenyl ring of the analyte.

It is imperative for researchers to experimentally verify the solubility for their specific applications, as theoretical predictions may not always perfectly align with empirical results.

Section 3: Spectral Data for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and purity of 3-Chloro-4-fluorobenzylamine. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for elucidating the precise arrangement of atoms within the molecule.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. A published ¹³C NMR spectrum for 3-Chloro-4-fluorobenzylamine is available on PubChem, which can be used as a reference for sample verification.[6] The spectrum will exhibit distinct signals for each of the seven carbon atoms in the molecule, with their chemical shifts influenced by the attached substituents (chlorine, fluorine, and the aminomethyl group).

¹H NMR Spectroscopy

While a publicly available, high-resolution ¹H NMR spectrum image is not readily found, data for this analysis is noted as available.[10] The expected ¹H NMR spectrum would show characteristic signals for the aromatic protons and the benzylic methylene protons. The aromatic region would display complex splitting patterns due to the influence of the chlorine and fluorine substituents. The methylene protons adjacent to the amine group would likely appear as a singlet, though this could be broadened by exchange with the amine protons.

Section 4: Experimental Protocols for Physical Property Determination

The following section outlines standardized laboratory procedures for the experimental determination of key physical properties of 3-Chloro-4-fluorobenzylamine. These protocols are designed to be self-validating and are based on established methodologies.

Determination of Boiling Point (Micro Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[11] For small sample volumes, a micro-boiling point determination using a Thiele tube or a similar heating block apparatus is appropriate.

Protocol:

-

Place a few drops of 3-Chloro-4-fluorobenzylamine into a small test tube or fusion tube.

-

Take a capillary tube and seal one end by heating it in a flame.

-

Place the sealed capillary tube, open end down, into the test tube containing the sample.

-

Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.

-

Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a heating block).

-

Heat the bath slowly. A stream of bubbles will emerge from the open end of the capillary tube.

-

Note the temperature at which a continuous and rapid stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural confirmation of organic molecules.

Protocol for ¹H NMR Sample Preparation and Analysis:

-

Accurately weigh approximately 5-10 mg of 3-Chloro-4-fluorobenzylamine.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

-

Process the resulting Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the chemical shifts and coupling patterns to confirm the structure.

Below is a workflow diagram for the NMR characterization process.

Caption: Workflow for NMR Spectroscopic Analysis.

Section 5: Safety and Handling

3-Chloro-4-fluorobenzylamine is classified as a corrosive substance that causes severe skin burns and eye damage.[6] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Section 6: Conclusion

This technical guide has provided a detailed overview of the essential physical properties of 3-Chloro-4-fluorobenzylamine. The information presented, from its core physicochemical characteristics to standardized experimental protocols, is intended to equip researchers and drug development professionals with the necessary knowledge for the effective and safe utilization of this important chemical intermediate. The provided data and methodologies underscore the importance of thorough physical characterization in the successful application of chemical compounds in scientific research and development.

References

-

Alachem Co., Ltd. (n.d.). 3-Chloro-4-fluorobenzylamine. Retrieved January 11, 2026, from [Link]

- Supporting Information. (2017).

-

PubChem. (n.d.). 3-Chloro-4-fluorobenzylamine. Retrieved January 11, 2026, from [Link]

-

Tokyo Chemical Industry UK Ltd. (n.d.). 3-Chloro-4-fluorobenzylamine. Retrieved January 11, 2026, from [Link]

-

AOBChem USA. (n.d.). 3-Chloro-4-fluorobenzylamine. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). 4-Fluorobenzylamine. Retrieved January 11, 2026, from [Link]

Sources

- 1. 3-Chloro-4-fluorobenzylamine | 72235-56-4 | TCI Deutschland GmbH [tcichemicals.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. 72235-56-4 | 3-Chloro-4-fluorobenzylamine - Alachem Co., Ltd. [alachem.co.jp]

- 5. 3-Chloro-4-fluorobenzylamine 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 6. 3-Chloro-4-fluorobenzylamine | C7H7ClFN | CID 144539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. aobchem.com [aobchem.com]

- 8. 3-Chloro-4-fluorobenzylamine | 72235-56-4 [chemicalbook.com]

- 9. keyorganics.net [keyorganics.net]

- 10. 3-Chloro-4-fluorobenzylamine(72235-56-4) 1H NMR [m.chemicalbook.com]

- 11. rsc.org [rsc.org]

3-Chloro-4-fluorobenzylamine safety and handling

An In-depth Technical Guide to the Safe Handling and Application of 3-Chloro-4-fluorobenzylamine

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and chemical properties of 3-Chloro-4-fluorobenzylamine (CAS No. 72235-56-4). It is intended for researchers, scientists, and drug development professionals who utilize this versatile intermediate in pharmaceutical synthesis and other advanced applications. The focus is on fostering a deep understanding of the causality behind safety measures to ensure a secure and efficient laboratory environment.

Compound Profile and Hazard Identification

3-Chloro-4-fluorobenzylamine is a substituted benzylamine that serves as a critical building block in organic synthesis, particularly in the development of bioactive molecules and pharmaceuticals.[1] Its structure, featuring a halogenated benzene ring, imparts specific reactivity that is valuable for creating more complex molecular architectures.[1] However, this reactivity also necessitates a thorough understanding of its hazards.

The primary and most immediate danger associated with 3-Chloro-4-fluorobenzylamine is its corrosivity. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals categorizes it as a substance that "Causes severe skin burns and eye damage" (H314).[2] This corrosive nature is inherent to its benzylamine functionality. The lone pair of electrons on the nitrogen atom makes the molecule basic and nucleophilic, allowing it to readily react with and denature proteins in biological tissues, leading to chemical burns.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | (3-chloro-4-fluorophenyl)methanamine | [2] |

| CAS Number | 72235-56-4 | [2] |

| Molecular Formula | C₇H₇ClFN | [2] |

| Molecular Weight | 159.59 g/mol | [2] |

| Appearance | Colorless to light orange to yellow clear liquid | [1] |

| Boiling Point | 105 °C at 15 mmHg | [1] |

| Density | 1.27 g/cm³ | [1] |

The Cornerstone of Safety: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable when handling 3-Chloro-4-fluorobenzylamine. The selection of appropriate PPE is dictated by a risk assessment of the specific procedure being performed. The following represents the minimum required ensemble for any task involving this compound.

-

Hand Protection : Due to the severe skin corrosivity, robust chemical-resistant gloves are mandatory.[3] Standard nitrile gloves may offer splash protection for short durations, but for extended handling or in case of a spill, heavier-duty gloves such as neoprene or Silver Shield® are recommended. Always inspect gloves for any signs of degradation or perforation before use.[4]

-

Eye and Face Protection : Chemical safety goggles that provide a complete seal around the eyes are essential to protect against splashes.[5] Given the severity of potential eye damage, the use of a full-face shield in addition to goggles is strongly recommended, especially when handling larger quantities or during procedures with a high risk of splashing.[6]

-

Body Protection : A flame-resistant laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron or coveralls (e.g., Tychem®) should be worn over the lab coat.[7] All footwear should be closed-toe and made of a non-porous material.[3]

-

Respiratory Protection : All handling of 3-Chloro-4-fluorobenzylamine should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[8] If engineering controls are not sufficient or in the event of a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used by trained personnel.[5]

Caption: Decision tree for selecting appropriate PPE.

Engineering Controls and Laboratory Practices

Reliance on PPE alone is insufficient. A robust safety culture is built upon a foundation of effective engineering controls and meticulous laboratory practices.

-

Ventilation : A certified chemical fume hood is the primary engineering control for preventing exposure.[8] The sash should be kept as low as possible during manipulations.

-

Eyewash and Safety Shower : An ANSI-compliant eyewash station and safety shower must be immediately accessible (within a 10-second, unobstructed walk) from the handling area.[5] Verify their functionality on a regular basis.

-

Storage : Store 3-Chloro-4-fluorobenzylamine in a cool, dry, and well-ventilated area away from incompatible materials.[5] The container must be kept tightly closed to prevent the release of vapors.[9] It should be stored in a designated corrosives cabinet.[8]

-

Chemical Incompatibility : Avoid contact with strong oxidizing agents and strong acids.[10] The amine group can react exothermically and violently with strong acids in a neutralization reaction. With strong oxidizing agents, it can undergo reactions that may lead to fire or explosion.

Caption: Incompatibility chart for 3-Chloro-4-fluorobenzylamine.

Standard Operating Procedures (SOPs)

Adherence to detailed protocols is critical for mitigating risk during routine laboratory operations.

Protocol for Weighing and Transfer

-

Preparation : Don all required PPE as outlined in Section 2. Ensure the chemical fume hood is operational and the work area is clear of clutter and incompatible materials.

-

Tare : Place a clean, dry secondary container (e.g., a beaker) on an analytical balance located within the fume hood or in a ventilated enclosure. Tare the balance.

-

Dispensing : Carefully dispense the required amount of 3-Chloro-4-fluorobenzylamine directly into the tared container using a clean pipette or syringe. Avoid drips and splashes.

-

Closure : Immediately and securely cap the primary stock bottle.

-

Cleaning : Wipe the exterior of the stock bottle and the secondary container with a damp cloth (using an appropriate solvent like isopropanol) to remove any residual contamination before removing them from the fume hood.

-

Transport : If moving the weighed sample, ensure the secondary container is securely covered.

Protocol for Spills and Emergency Response

The response to a spill is dictated by its size and location.

For Minor Spills (<100 mL) inside a Fume Hood:

-

Alert : Alert nearby personnel of the spill.

-

Contain : Use a universal chemical absorbent material, such as vermiculite or a spill pillow, to create a dike around the spill and prevent it from spreading.[11]

-

Absorb : Working from the outside in, apply absorbent material over the spill until the liquid is fully absorbed.[12]

-

Collect : Using spark-proof tools (e.g., plastic scoop), carefully collect the saturated absorbent material and place it into a clearly labeled hazardous waste container.[13]

-

Decontaminate : Wipe the spill area with a suitable solvent, followed by soap and water. Place all cleaning materials into the hazardous waste container.

-

Report : Report the incident to the laboratory supervisor and Environmental Health & Safety (EHS) department.[11]

For Major Spills (>100 mL) or any spill outside a Fume Hood:

-

EVACUATE : Immediately alert everyone in the vicinity and evacuate the laboratory, closing the door behind you.[14]

-

CALL FOR HELP : Activate the nearest fire alarm and call emergency services and the institutional EHS department.[15]

-

ISOLATE : Prevent personnel from entering the affected area.

-

ASSIST : Provide emergency responders with the Safety Data Sheet (SDS) and any other relevant information upon their arrival.

First Aid: Immediate and Critical Actions

In the event of an exposure, immediate action is paramount to minimizing injury.

Table 2: First Aid Procedures

| Exposure Route | Immediate Action | Follow-up |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[16] | Seek immediate medical attention.[16] |

| Skin Contact | Immediately remove all contaminated clothing.[16] Flush skin with plenty of soap and water for at least 15 minutes.[16] | Seek immediate medical attention if irritation persists or if burns are present.[9] |

| Inhalation | Move the exposed person to fresh air at once.[16] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration (use a barrier device).[10] | Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. If the person is conscious, give them plenty of water to drink. | Seek immediate medical attention.[16] |

Waste Disposal

All waste materials contaminated with 3-Chloro-4-fluorobenzylamine, including absorbent materials from spills, empty containers, and contaminated PPE, must be disposed of as hazardous waste.

-

Segregation : Collect all waste in a designated, properly labeled, and leak-proof container.[17]

-

Labeling : The waste container must be labeled with "Hazardous Waste" and a full chemical name of the contents (e.g., "3-Chloro-4-fluorobenzylamine contaminated debris").[17]

-

Container Rinsing : Empty containers must be triple-rinsed with a suitable solvent. The first rinsate must be collected and disposed of as hazardous waste.[17][18] Subsequent rinsates may be disposed of according to institutional policy.

-

Disposal : Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific procedures and pickup schedules.[18]

By integrating these principles of hazard awareness, rigorous protocols, and emergency preparedness into daily laboratory workflows, researchers can safely harness the synthetic utility of 3-Chloro-4-fluorobenzylamine to advance their scientific objectives.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 144539, 3-Chloro-4-fluorobenzylamine." PubChem, [Link]. Accessed Jan. 11, 2026.

-

Centers for Disease Control and Prevention. "First Aid Procedures for Chemical Hazards." NIOSH, [Link]. Accessed Jan. 11, 2026.

-

CHEMM. "Personal Protective Equipment (PPE)." U.S. Department of Health & Human Services, [Link]. Accessed Jan. 11, 2026.

-

Bernardo Ecenarro. "Recommended PPE to handle chemicals." Bernardo Ecenarro, [Link]. Accessed Jan. 11, 2026.

-

U.S. Environmental Protection Agency. "Personal Protective Equipment." EPA, [Link]. Accessed Jan. 11, 2026.

-

The City University of New York. "Laboratory Chemical Spill Cleanup and Response Guide." CUNY, [Link]. Accessed Jan. 11, 2026.

-

Kent State University. "Cleaning up a spill." Kent State University, [Link]. Accessed Jan. 11, 2026.

-

Chem Klean. "Chemical Spill Procedures - Step By Step Guide." Chem Klean, [Link]. Accessed Jan. 11, 2026.

-

TBEP Labs. "Chemical Spill Clean-Up." TBEP Labs, [Link]. Accessed Jan. 11, 2026.

-

Princeton University. "Chemical Spill Procedures." Princeton EHS, [Link]. Accessed Jan. 11, 2026.

-

University of Rochester. "Personal Protective Equipment." Environmental Health & Safety Services, [Link]. Accessed Jan. 11, 2026.

-

Dartmouth College. "Hazardous Waste Disposal Guide." Dartmouth Environmental Health and Safety, [Link]. Accessed Jan. 11, 2026.

-

Northwestern University. "Hazardous Waste Disposal Guide." Research Safety, [Link]. Accessed Jan. 11, 2026.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Chloro-4-fluorobenzylamine | C7H7ClFN | CID 144539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. epa.gov [epa.gov]

- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. labs.tbep.utoronto.ca [labs.tbep.utoronto.ca]

- 12. Cleaning up a spill | Compliance and Risk Management [kent.edu]

- 13. ccny.cuny.edu [ccny.cuny.edu]

- 14. chemkleancorp.com [chemkleancorp.com]

- 15. ehs.princeton.edu [ehs.princeton.edu]

- 16. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 17. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

- 18. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]

(3-Chloro-4-fluorophenyl)methanamine: A Comprehensive Technical Guide for Advanced Research and Development

Abstract

(3-Chloro-4-fluorophenyl)methanamine, also commonly referred to as 3-chloro-4-fluorobenzylamine, is a pivotal halogenated aromatic amine that serves as a versatile building block in the synthesis of complex organic molecules. Its unique electronic properties, imparted by the chloro and fluoro substituents on the phenyl ring, make it a valuable intermediate in the fields of medicinal chemistry, agrochemical development, and materials science. This guide provides an in-depth exploration of its chemical identity, physicochemical properties, synthesis methodologies, spectroscopic characterization, and key applications, with a focus on its role in the development of novel therapeutic agents. The content herein is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the utilization of this important chemical entity.

Chemical Identity and Physicochemical Properties

The unambiguous identification and understanding of the physicochemical properties of (3-chloro-4-fluorophenyl)methanamine are fundamental for its effective application in research and synthesis.

Nomenclature and Structural Identifiers

-

IUPAC Name: (3-chloro-4-fluorophenyl)methanamine[1]

-

Preferred IUPAC Name: 1-(3-chloro-4-fluorophenyl)methanamine[2]

-

Common Name: 3-Chloro-4-fluorobenzylamine

-

CAS Number: 72235-56-4[1]

-

Molecular Formula: C₇H₇ClFN[1]

-

Molecular Weight: 159.59 g/mol [1]

-

Canonical SMILES: C1=CC(=C(C=C1CN)Cl)F[1]

-

InChIKey: LQAUXDMGRBWDIU-UHFFFAOYSA-N[1]

Physicochemical Data

A comprehensive understanding of the physicochemical properties of (3-chloro-4-fluorophenyl)methanamine is crucial for its handling, reaction optimization, and formulation.

| Property | Value | Reference |

| Appearance | Colorless to light orange/yellow clear liquid | Chem-Impex |

| Boiling Point | 105 °C @ 15 mmHg | Chem-Impex |

| Density | 1.27 g/mL | Chem-Impex |

| Refractive Index (n20D) | 1.54 | Chem-Impex |

| Predicted XlogP | 1.5 | [1] |

| Purity | Typically ≥95-98% (GC) | [3] |

Synthesis and Manufacturing

The synthesis of (3-chloro-4-fluorophenyl)methanamine is most commonly achieved through the reduction of the corresponding benzonitrile. This section details a robust and widely applicable laboratory-scale synthesis protocol.

Recommended Synthetic Pathway: Reduction of 3-Chloro-4-fluorobenzonitrile

The reduction of 3-chloro-4-fluorobenzonitrile is a high-yielding and clean method for the preparation of the target amine. Both catalytic hydrogenation and chemical reduction with metal hydrides are effective. Below is a detailed protocol for a catalytic hydrogenation approach, which is often preferred for its scalability and milder reaction conditions compared to metal hydrides.

Caption: Synthetic route to (3-chloro-4-fluorophenyl)methanamine.

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol is based on established methods for the catalytic reduction of substituted benzonitriles.[2][4][5]

Materials:

-

3-Chloro-4-fluorobenzonitrile

-

Raney Nickel (or 5-10% Palladium on Carbon)

-

Methanol (or Ethanol)

-

Ammonia solution (optional)

-

Hydrogen gas

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

-

High-pressure hydrogenation apparatus (e.g., Parr shaker)

Procedure:

-

Reactor Setup: In a high-pressure hydrogenation vessel, add 3-chloro-4-fluorobenzonitrile (1.0 eq).

-

Catalyst Addition: Under an inert atmosphere, carefully add Raney Nickel (approx. 5-10% by weight of the nitrile) or an equivalent amount of Pd/C catalyst. Safety Note: Raney Nickel is pyrophoric and must be handled with care under a solvent or inert atmosphere.

-

Solvent Addition: Add methanol or ethanol as the solvent (sufficient to create a slurry and dissolve the starting material upon warming). If secondary amine formation is a concern, the solvent can be saturated with ammonia gas prior to addition, or a solution of ammonia in methanol can be used.

-

Hydrogenation: Seal the reactor and purge several times with hydrogen gas to remove any residual air. Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi, but this may vary depending on the catalyst and equipment).

-

Reaction: Commence vigorous stirring and heat the mixture to a temperature of 40-60 °C. The progress of the reaction can be monitored by the uptake of hydrogen.

-

Work-up: Once the hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with a small amount of the solvent.

-

Purification: The solvent is removed from the filtrate under reduced pressure to yield the crude (3-chloro-4-fluorophenyl)methanamine. The product can be further purified by vacuum distillation if necessary.

Spectroscopic and Analytical Characterization

Accurate characterization of (3-chloro-4-fluorophenyl)methanamine is essential for quality control and for confirming its structure in subsequent synthetic steps. While publicly available, comprehensive spectral data is limited, the following represents predicted and expected spectral characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the benzylic and amine protons. The aromatic region will display complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling. The benzylic protons (-CH₂-) would likely appear as a singlet around 3.8-4.0 ppm, which may show some broadening. The amine protons (-NH₂) will appear as a broad singlet, with a chemical shift that is dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the seven carbon atoms. The benzylic carbon is expected around 40-45 ppm. The aromatic carbons will appear in the 115-160 ppm region, with their chemical shifts influenced by the chloro and fluoro substituents. Carbon-fluorine coupling will be observed for the carbons in proximity to the fluorine atom.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) (Predicted) | Vibrational Mode | Functional Group |

| 3300-3500 | N-H stretching (symmetric and asymmetric) | Primary Amine |

| 3000-3100 | C-H stretching | Aromatic C-H |

| 2850-2950 | C-H stretching | Aliphatic C-H (-CH₂-) |

| 1600-1650 | N-H scissoring (bending) | Primary Amine |

| 1450-1600 | C=C stretching | Aromatic Ring |

| 1200-1300 | C-N stretching | Aryl-Amine |

| 1100-1200 | C-F stretching | Aryl-Fluoride |

| 700-850 | C-Cl stretching | Aryl-Chloride |

This data is based on typical IR absorption frequencies for the respective functional groups.[6][7][8]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺). The presence of chlorine will result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the M⁺ peak.

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): m/z = 159 (for ³⁵Cl) and 161 (for ³⁷Cl).

-

Loss of NH₂ radical (M-16): A fragment corresponding to the loss of the amino radical to form the 3-chloro-4-fluorobenzyl cation.

-

Formation of Tropylium-like ions: Rearrangement and fragmentation of the aromatic ring are also possible.

-

Benzylic cleavage: The most common fragmentation for benzylamines is the cleavage of the C-C bond alpha to the nitrogen, leading to the formation of a stable iminium cation. However, for primary amines, the loss of a hydrogen radical from the molecular ion is also common.

Chemical Reactivity and Stability

(3-Chloro-4-fluorophenyl)methanamine exhibits reactivity typical of a primary benzylamine, with its properties modulated by the electron-withdrawing effects of the halogen substituents.

-

Basicity: The amine group is basic and will readily react with acids to form the corresponding ammonium salts. The electron-withdrawing nature of the chlorine and fluorine atoms is expected to reduce the basicity compared to unsubstituted benzylamine.

-

Nucleophilicity: The lone pair of electrons on the nitrogen atom makes it a good nucleophile. It will react with a variety of electrophiles, such as acyl chlorides, anhydrides, and alkyl halides, to form amides and secondary or tertiary amines, respectively.

-

Stability and Storage: As with many amines, it is susceptible to oxidation and may react with atmospheric carbon dioxide. It is recommended to store this compound under an inert atmosphere (nitrogen or argon) in a cool, dark place to maintain its purity. Some commercial suppliers note that it may be air-sensitive.

Applications in Research and Industry

The unique substitution pattern of (3-chloro-4-fluorophenyl)methanamine makes it a valuable synthon in several areas of chemical research and development.

Pharmaceutical Drug Discovery

This molecule is a key building block for the synthesis of biologically active compounds. The 3-chloro-4-fluorophenyl moiety is incorporated into various molecular scaffolds to modulate their pharmacokinetic and pharmacodynamic properties. The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability.[9][10] While direct examples of its use in late-stage clinical candidates are not as prevalent in the literature as its aniline analogue, its utility can be inferred from the importance of the 3-chloro-4-fluoroaniline core in drugs like the EGFR inhibitor Gefitinib.[11] It is frequently employed in the synthesis of libraries of compounds for high-throughput screening in the search for new drug leads.

Caption: Key application areas of (3-chloro-4-fluorophenyl)methanamine.